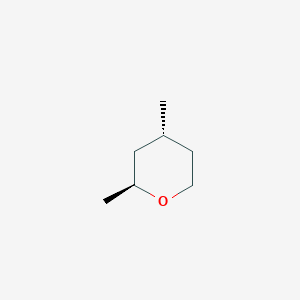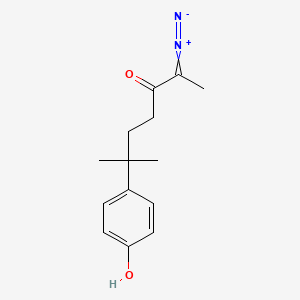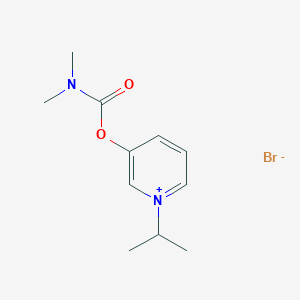
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide is a quaternary ammonium compound known for its significant role in various chemical and biological applications. It is characterized by its white or almost white, crystalline, deliquescent powder form and is highly soluble in water and ethanol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide typically involves the reaction of pyridine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an anhydrous environment to prevent hydrolysis and ensure high yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of advanced equipment to maintain anhydrous conditions and precise temperature control to optimize the reaction yield and purity .
化学反応の分析
Types of Reactions
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium oxides, while reduction can produce pyridine derivatives .
科学的研究の応用
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the nervous system.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide involves its interaction with specific molecular targets. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to enhanced neurotransmission .
類似化合物との比較
Similar Compounds
Pyridostigmine bromide: Similar in structure and function, used as an acetylcholinesterase inhibitor.
Neostigmine methyl sulfate: Another acetylcholinesterase inhibitor, but with different pharmacokinetic properties.
Neostigmine bromide: Similar to neostigmine methyl sulfate, but with a different counterion.
Uniqueness
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide is unique due to its specific isopropyl substitution, which imparts distinct pharmacological properties and enhances its solubility in organic solvents compared to other similar compounds .
特性
CAS番号 |
69440-43-3 |
|---|---|
分子式 |
C11H17BrN2O2 |
分子量 |
289.17 g/mol |
IUPAC名 |
(1-propan-2-ylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C11H17N2O2.BrH/c1-9(2)13-7-5-6-10(8-13)15-11(14)12(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 |
InChIキー |
RBNMIQPVDBUGPG-UHFFFAOYSA-M |
正規SMILES |
CC(C)[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



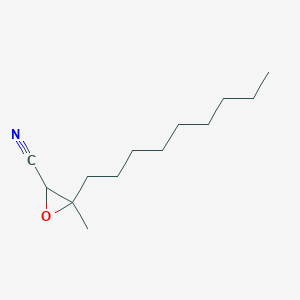
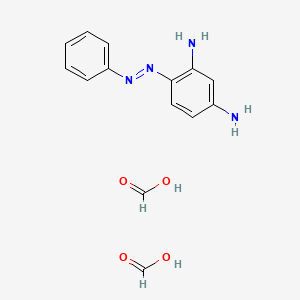
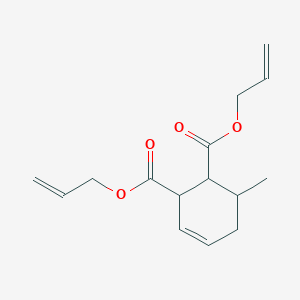

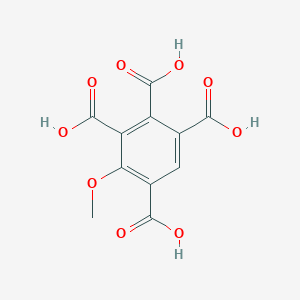
![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)

![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)

![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
